MAGE-3 (114-122)
Description
Properties
sequence |
AELVHFLLL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen 3 (114-122); MAGE-3 (114-122) |
Origin of Product |
United States |
Molecular Mechanisms of Mage A3 114 122 Peptide Generation and Antigen Presentation
Antigenic Peptide Processing by Proteasomal Systems
The proteasome, a multi-catalytic protease complex, is the central player in the degradation of intracellular proteins into smaller peptides for presentation by MHC class I molecules. mdpi.com However, not all proteasomes are created equal; their subunit composition determines their cleavage preferences and, consequently, the repertoire of antigenic peptides they produce. pnas.org
Constitutive proteasomes, also known as standard proteasomes, are expressed in most cell types under normal physiological conditions. These proteasomes are generally inefficient at producing the MAGE-A3 (114-122) peptide. aai.orgnih.gov In vitro digestion analyses have shown that standard proteasomes introduce prominent cleavages within the MAGE-A3 (114-122) sequence, effectively destroying the epitope. nih.govresearchgate.net Specifically, the standard proteasome has a unique ability to cleave after hydrophobic residues, and analysis of digests shows destructive cleavages after positions F119, L120, and L121 of the MAGE-A3 protein, which fall within the antigenic peptide sequence (AELVHFLLL). researchgate.net This destructive activity explains why many tumor cells expressing MAGE-A3 fail to present this specific epitope unless they are stimulated to alter their proteasome composition. rupress.org
In response to inflammatory cytokines like interferon-gamma (IFN-γ), cells can replace the standard catalytic subunits (β1, β2, β5) of the proteasome with their inducible counterparts (β1i, β2i, β5i), forming the immunoproteasome (i20S). nih.govnih.gov The immunoproteasome is significantly more efficient at generating the MAGE-A3 (114-122) peptide compared to the constitutive proteasome. rupress.orgaai.org
Research has demonstrated that the substitution of the standard β5 subunit with the inducible β5i (also known as LMP7) subunit is both necessary and sufficient to enable the production of the MAGE-A3 (114-122) epitope. rupress.org In contrast, the standard proteasome's tendency to cleave within the peptide is greatly reduced in immunoproteasomes, allowing for the correct excision of the epitope. rupress.orgresearchgate.net This is a key reason why tumor cells treated with IFN-γ, which induces immunoproteasome expression, become recognizable by CTLs specific for the MAGE-A3 (114-122) peptide. rupress.org
Beyond the standard and immunoproteasomes, cells can also contain intermediate proteasome subtypes, which feature a mix of constitutive and inducible catalytic subunits. pnas.org These hybrid proteasomes have been identified in various human tissues and tumor cells and play a significant role in expanding the antigenic peptide repertoire. frontiersin.orgpnas.orgnih.gov
Studies have shown that intermediate proteasomes are also highly efficient at producing the MAGE-A3 (114-122) peptide. encyclopedia.pubaai.orgfrontiersin.org Specifically, proteasomes containing only the β5i inducible subunit (type I intermediate proteasome) or those containing both β1i and β5i subunits (type II intermediate proteasome) can generate this epitope. torvergata.itaai.orgnih.gov In fact, some research indicates that MAGE-A3 (114-122) is produced with comparable efficiency by both immunoproteasomes and intermediate proteasomes. encyclopedia.pubtorvergata.itnih.govfrontiersin.org The presence of these intermediate forms explains how certain tumor cells, even without a full immunoproteasome, can still process and present this antigen. aai.orgresearchgate.net
| Proteasome Subtype | Catalytic Subunits | Production of MAGE-A3 (114-122) | Reference |
|---|---|---|---|
| Constitutive (Standard) Proteasome | β1, β2, β5 | Inefficient (destroys epitope) | nih.govresearchgate.net |
| Immunoproteasome (i20S) | β1i, β2i, β5i | Efficient | rupress.orgaai.org |
| Intermediate Proteasome (β5i) | β1, β2, β5i | Efficient | torvergata.itaai.orgnih.gov |
| Intermediate Proteasome (β1i-β5i) | β1i, β2, β5i | Efficient | torvergata.itaai.orgnih.gov |
A more recently discovered function of the proteasome is its ability to perform peptide splicing. nih.gov This process involves ligating two separate peptide fragments, which are not contiguous in the original protein sequence, to create a novel, "spliced" antigenic epitope. nih.govgoogle.com This mechanism significantly diversifies the pool of peptides available for MHC presentation. torvergata.it Both constitutive and immunoproteasomes are capable of catalyzing peptide splicing. encyclopedia.pubtorvergata.it While this is a recognized pathway for generating other tumor antigens, there is currently no specific research demonstrating that the canonical MAGE-A3 (114-122) epitope is generated via proteasome-catalyzed peptide splicing. The known mechanism for its production involves standard proteolytic cleavage from the full-length MAGE-A3 protein.
Contribution of Intermediate Proteasome Subtypes (e.g., β1i, β5i)
Non-Proteasomal Contributions to MAGE-A3 (114-122) Peptide Generation
While the proteasome is the dominant pathway for producing MHC class I antigens, it is not the only one. Evidence suggests that other cytosolic enzymes can participate in the degradation of source proteins.
Research has identified a proteasome-independent pathway for the degradation of the MAGE-A3 protein involving Insulin-Degrading Enzyme (IDE), a cytosolic metallopeptidase. nih.gov Studies have shown that inhibiting metallopeptidases or silencing the IDE gene can reduce the recognition of tumor cells by specific CTLs and impair the degradation of the MAGE-A3 protein. nih.gov This suggests that MAGE-A3 is degraded via two parallel pathways: one involving the proteasome and another involving IDE. nih.gov
Other Cytosolic Metallopeptidases in Antigen Processing
While the proteasome is a primary player in generating peptides for MHC class I presentation, other cytosolic proteases contribute to the final epitope pool. In the context of the MAGE-A3 antigen, the cytosolic metallopeptidase, insulin-degrading enzyme (IDE), has been identified as being involved in the generation of epitopes. oup.com This indicates that pathways independent of the proteasome can lead to the production of immunologically relevant peptides. oup.comfrontiersin.org Additionally, other cytosolic endopeptidases like nardilysin and thimet oligopeptidase (TOP) have been implicated in the generation of various T-cell epitopes, highlighting the complexity and redundancy of antigen processing pathways within the cytosol. oup.com The involvement of these enzymes suggests a coordinated effort in the cytosol to produce a diverse array of peptides for immune surveillance.
Major Histocompatibility Complex Class I (MHC-I) Presentation
The presentation of intracellular peptides to CD8+ cytotoxic T lymphocytes is the cardinal function of MHC class I molecules. wikipedia.org These molecules act as a display system for fragments of intracellular proteins, providing a snapshot of the cell's internal state to the immune system. nih.gov Peptides generated in the cytosol, such as MAGE-A3 (114-122), are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). oup.com Within the ER, these peptides, typically 8-10 amino acids in length, are loaded onto newly synthesized MHC class I molecules. nih.gov This peptide-MHC complex is then shuttled to the cell surface, where it can be scrutinized by CTLs. oup.comnih.gov Recognition of a tumor-associated peptide like MAGE-A3 (114-122) by a CTL can trigger the destruction of the tumor cell. nih.gov
HLA Allele Restriction for MAGE-A3 (114-122) Presentation (e.g., HLA-B40)
The presentation of a specific peptide is restricted to particular MHC molecules, a phenomenon known as HLA restriction. For the MAGE-A3 (114-122) peptide, with the sequence AELVHFLLL, presentation to cytotoxic T lymphocytes has been shown to be restricted by the HLA-B40 allele. nih.govgoogle.com This means that only individuals expressing the HLA-B40 molecule can effectively present this specific MAGE-A3 epitope to their T cells. This specificity arises from the unique peptide-binding groove of each HLA allele, which accommodates peptides with particular anchor residues. The co-evolution of MAGE genes and HLA class I molecules may have driven the diversification of epitope-coding regions to allow for binding to a wide range of HLA molecules. nih.gov
| Feature | Description |
| Peptide Length | Typically 8-10 amino acids for MHC Class I binding. nih.gov |
| Anchor Residues | Specific amino acids within the peptide that fit into pockets of the MHC groove, determining binding specificity. |
| C-terminal Anchor | Many MHC-I molecules show a preference for hydrophobic or basic residues at the peptide's C-terminus. encyclopedia.pub |
| Binding Forces | Hydrogen bonds and van der Waals forces stabilize the peptide within the MHC groove. immunopaedia.org.za |
| Complex Structure | The peptide binds to a groove formed by the α1 and α2 domains of the MHC class I heavy chain, which is associated with β2 microglobulin. wikipedia.org |
T Cell Mediated Immune Recognition of Mage A3 114 122 Epitope
Cytotoxic T Lymphocyte (CTL) Recognition and Activation
The activation of CTLs against the MAGE-A3 (114-122) epitope is a critical step in mounting an effective anti-tumor response. This process is initiated when the epitope is presented on the surface of cancer cells by specific MHC class I molecules, in this case, HLA-B40. rupress.org
Researchers have successfully isolated and characterized CTL clones specific for the MAGE-A3 (114-122) epitope. rupress.org One method involves stimulating human CD8+ T lymphocytes with autologous dendritic cells that have been infected with an adenovirus encoding the MAGE-A3 protein. rupress.org This in vitro stimulation leads to the expansion of T-cells that recognize MAGE-A3-derived peptides.
Subsequent cloning by limiting dilution allows for the isolation of individual CTL clones with defined specificity. rupress.org These clones are maintained in culture through periodic restimulation with cells expressing the MAGE-A3 antigen, such as autologous Epstein-Barr virus-transformed B (EBV-B) cells transduced with a MAGE-A3-encoding retrovirus, in the presence of interleukin-2 (B1167480) (IL-2). rupress.org
A notable finding is that the recognition of MAGE-A3-expressing tumor cells by some of these CTL clones is dependent on prior treatment of the tumor cells with interferon-gamma (IFN-γ). rupress.org This is because IFN-γ induces the formation of the immunoproteasome, a variant of the standard proteasome, which is required for the efficient processing and generation of the AELVHFLLL peptide. rupress.org Studies have shown that the immunoproteasome is more effective at producing this specific antigenic peptide, while the standard proteasome tends to destroy it. rupress.org
The specificity of the isolated CTL clones is confirmed by their ability to recognize and lyse target cells, such as COS-7 cells, that are co-transfected with both the MAGE-A3 gene and the corresponding HLA-B*4001 allele. rupress.org These CTLs also demonstrate the ability to recognize other members of the MAGE-A family that encode the same peptide, such as MAGE-A12. rupress.org
Table 1: Isolation and Culture of MAGE-A3 (114-122)-Specific CTL Clones
| Step | Description | Key Reagents/Cells |
| Stimulation | Stimulation of CD8+ T lymphocytes. | Autologous dendritic cells infected with MAGE-A3 adenovirus. rupress.org |
| Cloning | Isolation of single CTL clones. | Limiting dilution. rupress.org |
| Maintenance | In vitro culture of CTL clones. | Irradiated autologous EBV-B cells transduced with MAGE-A3, irradiated allogeneic feeder cells, IL-2. rupress.org |
| Specificity Confirmation | Verification of epitope recognition. | Transfected COS-7 cells (MAGE-A3 + HLA-B*4001), tumor cell lines. rupress.org |
The functional avidity of CTLs refers to their ability to recognize and respond to target cells presenting a certain density of peptide-MHC (pMHC) complexes. It is a key determinant of their in vivo efficacy. The lytic activity of MAGE-A3 (114-122)-specific CTLs has been evaluated in various studies.
CTL clones specific for the MAGE-A3 (114-122) epitope have demonstrated the ability to lyse target cells pulsed with the synthetic AELVHFLLL peptide at very low concentrations, with half-maximal lysis achieved at less than 1 nM. rupress.org This indicates a high sensitivity of the CTLs for their target epitope.
However, studies on CTL clones recognizing other MAGE-A3 epitopes, such as MAGE-A3.A1, have shown that the functional avidities can be relatively low when compared to CTLs targeting other MAGE peptide/HLA combinations. aacrjournals.org Despite this, tumor regressions have been observed in patients vaccinated with MAGE-A3 peptides, suggesting that even CTLs with lower functional avidity can mediate anti-tumor effects. aacrjournals.org
The lytic activity of these CTLs is not solely dependent on their avidity. The differentiation state of the T-cells, influenced by the vaccination modality, also plays a crucial role. aacrjournals.org For instance, CTL clones derived from patients vaccinated with peptide-pulsed dendritic cells were found to produce interleukin-10 (IL-10), a cytokine with complex roles in immunity, whereas clones from patients vaccinated with peptide alone or a viral vector did not. aacrjournals.org This suggests that the context of antigen presentation can shape the functional profile of the responding CTLs.
Furthermore, research on CTL clones recognizing another MAGE-A3 epitope, MAGE-A3(195-203) presented by HLA-A24, revealed that despite showing high lytic activity against peptide-pulsed cells (half-maximal effect at 500 pM), they failed to recognize tumor cells endogenously expressing MAGE-A3. nih.gov This highlights that efficient peptide processing and presentation by the tumor cell are as critical as the lytic potential of the CTL itself. nih.gov
Table 2: Functional Characteristics of MAGE-A3-Specific CTLs
| CTL Specificity | Presenting HLA | Target Cells | Key Findings |
| MAGE-A3 (114-122) | HLA-B40 | Peptide-pulsed cells | Half-maximal lysis at <1 nM peptide concentration. rupress.org |
| MAGE-A3.A1 | HLA-A1 | Peptide-pulsed cells, MAGE-A3+ tumor cells | Relatively low functional avidity compared to other MAGE-specific CTLs. aacrjournals.org |
| MAGE-A3(195-203) | HLA-A24 | Peptide-pulsed cells, MAGE-A3+ tumor cells | High lytic activity against peptide-pulsed cells but poor recognition of tumor cells. nih.gov |
Isolation and Characterization of MAGE-A3 (114-122)-Specific CTL Clones
Factors Modulating MAGE-A3 (114-122) Immunogenicity and Immune Evasion
The effectiveness of T-cell mediated immune recognition of the MAGE-A3 (114-122) epitope is not uniform and can be influenced by a variety of factors. These modulators can either enhance the epitope's ability to provoke an immune response (immunogenicity) or, conversely, allow tumor cells to avoid immune destruction (immune evasion). Key among these factors are the specific machinery within antigen-presenting cells responsible for processing the MAGE-A3 protein and the inherent variability in MAGE-A3 expression across different tumor cells.
Impact of Proteasome Subtype Expression in Antigen-Presenting Cells
The generation of the MAGE-A3 (114-122) antigenic peptide is critically dependent on the type of proteasome present within the antigen-presenting cell (APC). Proteasomes are protein complexes that degrade ubiquitinated proteins into smaller peptides. These peptides can then be presented on the cell surface by MHC class I molecules to be recognized by cytotoxic T lymphocytes (CTLs).
There are several types of proteasomes, including the standard proteasome and the immunoproteasome. The immunoproteasome is typically induced by inflammatory cytokines like interferon-γ (IFN-γ) and has different catalytic subunits compared to the standard proteasome. rupress.org Research has shown that the production of certain MAGE-A3 epitopes is exclusively dependent on the immunoproteasome. rupress.org For instance, the generation of the HLA-B40-restricted MAGE-A3 peptide (AELVHFLLL) requires the presence of the immunoproteasome subunit β5i (also known as LMP7). rupress.org In the absence of this subunit, the antigenic peptide is not efficiently produced, and tumor cells are not recognized by specific CTLs. rupress.org
Furthermore, intermediate proteasomes, which contain a mix of standard and inducible subunits, also play a role in generating a diverse repertoire of antigenic peptides. encyclopedia.pubtorvergata.itmdpi.com Studies have indicated that some MAGE-A3 peptides are produced with equal efficiency by both the immunoproteasome and intermediate proteasomes. encyclopedia.pubtorvergata.itmdpi.com Specifically, the MAGE-A3 (114-122) peptide can be generated by both the i20S (immunoproteasome) and intermediate proteasomes. encyclopedia.pubtorvergata.itmdpi.comfrontiersin.org However, the standard proteasome is less efficient and can even perform cleavages that destroy the epitope. rupress.orgresearchgate.net
The differential processing of MAGE-A3 by various proteasome subtypes highlights a crucial mechanism of immune modulation. The expression of immunoproteasomes in tumor cells, often triggered by an inflammatory microenvironment, can enhance the presentation of the MAGE-A3 (114-122) epitope, thereby increasing the tumor's susceptibility to immune attack.
Table 1: Processing of MAGE-A3 Peptides by Different Proteasome Subtypes
| MAGE-A3 Peptide | HLA Restriction | Standard Proteasome | Intermediate Proteasome (β5i) | Intermediate Proteasome (β1i-β5i) | Immunoproteasome | Reference |
|---|---|---|---|---|---|---|
| MAGE-A3 (114-122) | HLA-B40 | Inefficient/Destructive | Efficient | Efficient | Efficient | rupress.orgencyclopedia.pubtorvergata.itmdpi.comfrontiersin.org |
| MAGE-A3 (271-279) | HLA-A2 | - | Efficient | - | - | nih.gov |
Heterogeneous Tumor Antigen Expression as a Challenge for Immune Recognition
A significant hurdle for T-cell mediated immunity against MAGE-A3 is the heterogeneous expression of the antigen within a tumor. researchgate.net Not all cancer cells in a tumor mass express MAGE-A3, and the level of expression can vary significantly between those that do. researchgate.netaacrjournals.orgfrontiersin.org This variability can occur within a single metastatic lesion and between different metastases in the same patient. researchgate.net
This intratumoral heterogeneity has been observed in various cancers, including melanoma and non-small cell lung cancer (NSCLC). aacrjournals.orgbmj.com For example, in a study of melanoma, single-cell clones derived from the same tumor showed a wide range of MAGE-A3 expression levels, with some clones being completely negative. aacrjournals.org The difference in MAGE-A3 mRNA molecules between clones could be as high as 130-fold. aacrjournals.org Similarly, in NSCLC, MAGE-A3 was expressed in only a small percentage of cancer cells in some tumors. bmj.com
The molecular basis for this heterogeneity is often linked to epigenetic modifications, particularly DNA methylation of the MAGE-A3 promoter. aacrjournals.org Hypomethylation of specific CpG sites in the promoter region is associated with high MAGE-A3 expression, while methylation leads to gene silencing. aacrjournals.org
This heterogeneous expression pattern poses a major challenge for immunotherapies targeting MAGE-A3. aacrjournals.orgplos.org An immune response directed against MAGE-A3 may successfully eliminate the antigen-positive tumor cells, but it would leave the antigen-negative cells unharmed. plos.org These MAGE-A3-negative clones can then proliferate, leading to tumor relapse. plos.org This phenomenon of immune editing, where the immune system inadvertently selects for less immunogenic tumor cell variants, is a critical mechanism of immune evasion.
The discouraging outcomes of some clinical trials involving MAGE-A3-targeted therapies, such as the MAGRIT phase III trial in NSCLC, may be partly attributable to this intratumoral heterogeneity. frontiersin.orgbmj.com Therefore, strategies to overcome this challenge, such as combining MAGE-A3-targeted therapies with agents that can upregulate its expression, are being explored. aacrjournals.org
Table 2: Heterogeneity of MAGE-A3 Expression in Tumors
| Cancer Type | Key Findings on Heterogeneity | Underlying Mechanism | Implication for Immunotherapy | Reference |
|---|---|---|---|---|
| Melanoma | Highly variable expression among single-cell clones from the same tumor. Up to 130-fold difference in mRNA levels. Both MAGE-A3-positive and -negative metastases can be found in the same patient. | DNA methylation of the MAGE-A3 promoter. | Emergence of CTA-negative neoplastic clones, hampering vaccine effectiveness. | researchgate.netaacrjournals.org |
| Non-Small Cell Lung Cancer (NSCLC) | Expressed in only a small percentage of cancer cells in some tumors (e.g., 0.5% and 18% in two LUAD tumors). | Not specified, but likely epigenetic. | May have contributed to the negative outcomes of the MAGRIT trial. | bmj.com |
| Hepatocellular Carcinoma (HCC) | High intra-tumoral heterogeneity of MAGE-A3 expression observed in multi-regionally sampled tumors. | Not specified. | MAGE-A3 expression is associated with poor prognosis and may drive tumor progression. | plos.org |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Heterogeneous expression within primary tumors. | Not specified. | Dynamic changes and clonal evolution of MAGE expression upon tumor progression need to be considered. | oncotarget.com |
Advanced Methodological Approaches and Preclinical Investigations Pertaining to Mage A3 114 122
Preclinical Immunotherapeutic Strategies Targeting MAGE-A3 (114-122)
Preclinical studies in animal models have been instrumental in evaluating the immunogenicity of recombinant MAGE-A3 (recMAGE-A3) protein-based vaccines. A key finding from this research is that recMAGE-A3 alone has poor intrinsic immunogenicity and requires formulation with potent immunostimulants to elicit robust and effective anti-tumor immune responses. plos.org
Investigations in murine models have explored the combination of recMAGE-A3 with various adjuvants, such as AS01, AS02, CpG7909, and AS15, to determine the optimal formulation for inducing a durable anti-tumor effect. nih.govplos.org These studies revealed that the choice of immunostimulant is critical for shaping the adaptive immune response. plos.org For instance, the combination of recMAGE-A3 with the AS15 adjuvant system was found to be particularly effective, inducing a strong Th1-type immune response. nih.govplos.org This response was characterized by the production of IFN-γ and the essential involvement of CD4+ T cells and NK cells as the primary anti-tumor effectors. nih.govplos.org The resulting antigen-specific immune response was functional and long-lasting, capable of eliminating MAGE-A3-expressing tumor cells for several months post-immunization in mice. nih.govplos.org
Further preclinical evaluations have utilized oncolytic viruses as a vaccination platform. In non-human primates (Macaca fascicularis), a prime-boost strategy involving a replication-deficient adenoviral vector followed by the oncolytic Maraba MG1 rhabdovirus, both expressing human MAGE-A3, was assessed. mcmaster.canih.gov This approach was found to be safe and immunogenic, inducing a significant expansion of MAGE-A3-specific CD4+ and CD8+ T-cells that persisted for months. mcmaster.canih.gov The study also demonstrated humoral immunity through the detection of circulating MAGE-A3 antibodies, establishing the capacity of this multimodal vaccination strategy to engage multiple arms of the immune system. mcmaster.canih.gov
| Immunostimulant Combination | Key Immune Effectors/Responses | Observed Outcome in Animal Models | Reference |
|---|---|---|---|
| recMAGE-A3 + AS15 | Th1-type response, IFN-γ, CD4+ T cells, NK cells | Efficiently induced a functional and long-lasting immune response, eliminating MAGE-A3-expressing tumor cells. | nih.govplos.org |
| recMAGE-A3 + AS01, AS02, CpG7909 | Induced varying levels of cytokine profiles and protection against tumor challenge. | AS15 combination was selected as most promising for further development based on comparative analysis. | nih.govplos.org |
| Adenovirus (prime) + Maraba Virus (boost) (both expressing MAGE-A3) | Expansion of MAGE-A3-specific CD4+ and CD8+ T-cells, humoral immunity (antibodies) | Established capacity to engage multiple effector immune populations without significant toxicity in non-human primates. | mcmaster.canih.gov |
Adoptive cell therapy (ACT) using T cells genetically engineered to express a tumor-specific T-cell receptor (TCR) is a powerful immunotherapeutic approach. thno.orgnih.gov Since naturally occurring TCRs against self-antigens like MAGE-A3 often have suboptimal affinity, a key strategy in preclinical development has been to engineer these receptors to enhance their affinity and potency. ashpublications.orgnih.gov
The process often begins with the isolation of a parental TCR from a patient with a MAGE-A3-positive tumor. ashpublications.org This native TCR is then subjected to affinity maturation, for example, by introducing mutations into the complementarity-determining regions (CDRs) of the TCR α or β chains. ashpublications.orgnih.gov In one notable instance, an affinity-enhanced TCR (termed a3a) was developed, which demonstrated potent anti-tumor activity in vitro. nih.gov T-cells transduced with this engineered TCR showed superior IFN-γ release and killing of tumor cell lines that naturally process and present the MAGE-A3 antigen compared to cells with the wild-type TCR. nih.gov
However, preclinical investigations also revealed that increasing TCR affinity must be carefully balanced, as excessively high affinity can compromise specificity and efficacy. nih.gov Studies have shown that beyond a certain threshold, further increases in TCR affinity can lead to a reduction in potency. nih.gov The ultimate goal is to identify an optimal candidate TCR with enhanced affinity that translates to potent and specific anti-tumor function without significant off-target effects. nih.gov This has led to the development of extensive in vitro testing strategies to select the most promising TCRs for clinical advancement. nih.gov
| TCR Designation | Engineering Strategy | Preclinical Findings | Reference |
|---|---|---|---|
| a3a TCR (HLA-A01-restricted) | Affinity enhancement by introducing substitutions in the CDR2 region of the α chain. | Demonstrated potent antitumor activity in vitro, with enhanced IFN-γ release and tumor cell killing. Later found to have off-target reactivity. | nih.govashpublications.org |
| HLA-A02-restricted MAGE-A3 TCR | Affinity enhancement via CDR3 region mutagenesis. | Induced clinical regression in some patients but also caused severe neurological toxicity due to off-target reactivity. | frontiersin.orgnih.gov |
| MAGE-A10-specific TCRs | Affinity enhancement from a diverse panel of parental TCRs. | Extensive "X-scan" method used to select the most specific and potent candidate, mitigating risks of cross-reactivity. | nih.gov |
Chimeric Antigen Receptors (CARs) represent an alternative approach to TCRs for redirecting T-cell specificity. uu.nl Unlike TCRs, which recognize peptide fragments presented by MHC molecules, CARs typically use an antibody-derived single-chain variable fragment (scFv) to bind to surface antigens in an MHC-independent manner. mdpi.comnih.gov This has been a limitation for targeting intracellular antigens like MAGE-A3.
However, recent innovative strategies have explored the development of CARs that can recognize specific peptide-MHC (pMHC) complexes, combining the target range of TCRs with the CAR signaling architecture. nih.gov Preclinical research has focused on isolating CARs directed against MAGE-A3 pMHCs, such as the HLA-A*02-restricted MAGE-A3(112-120) peptide. nih.govresearchgate.net
A key objective of this research has been to develop CARs with improved selectivity over TCRs, particularly in distinguishing the target MAGE-A3 peptide from closely related self-peptides that pose a risk for off-target toxicity. nih.gov In one study, a MAGE-A3(112-120) pMHC-directed CAR was developed that, while less potent than a clinical-stage TCR targeting the same peptide, exhibited significantly improved selectivity against the homologous peptide from EPS8L2, a known cross-reactivity risk. nih.gov These findings demonstrate that it is possible to generate CARs that can discriminate between pMHCs differing by a single amino acid, suggesting that CARs may offer a viable therapeutic option for targeting MAGE-A3 with a potentially improved safety profile. nih.govresearchgate.net
Engineering of MAGE-A3 (114-122)-Specific T-Cell Receptors (TCRs) for Adoptive Transfer Applications
Rigorous Preclinical Assessment of TCR Specificity and Cross-Reactivity
Fatal toxicities observed in clinical trials of MAGE-A3 TCR-T cell therapies underscored the critical need for exhaustive preclinical evaluation of TCR specificity to prevent off-target reactivity. nih.govnih.govnih.gov These events spurred the development of more rigorous screening platforms to identify potential cross-reactivities before clinical application.
A significant challenge in MAGE-A3 targeted therapy is molecular mimicry, where an engineered TCR cross-reacts with peptides from unrelated proteins that share structural or sequence similarities with the intended target. nih.gov
Two well-documented cases of fatal off-target toxicity in MAGE-A3 TCR trials highlight this danger. In the first case, T-cells engineered with an affinity-enhanced TCR targeting an HLA-A01-restricted MAGE-A3 peptide (EVDPIGHLY) caused lethal cardiotoxicity. nih.govnih.gov Post-event investigations identified a peptide from the muscle protein Titin (ESDPIVAQY) as the off-target. nih.gov Despite differing at four amino acid positions, the Titin peptide, when presented by HLA-A01, was a structural mimic of the MAGE-A3 target, leading to recognition by the high-affinity TCR and destruction of cardiac tissue. nih.govnih.gov
In a separate trial, a high-avidity TCR targeting an HLA-A*02:01-restricted MAGE-A3 peptide (KVAELVHFL) led to severe neurological toxicity and patient deaths. nih.govnih.gov This was initially attributed to cross-reactivity with the highly homologous MAGE-A12 peptide (KMAELVHFL), which was found to be expressed in the brain. nih.govnih.gov However, subsequent re-examination of this event has questioned the MAGE-A12 hypothesis, providing evidence that an alternative peptide from the protein EPS8L2 may have been responsible for the neurotoxicity. nih.govresearchgate.net These instances demonstrate that even a few amino acid differences can be tolerated by high-affinity TCRs, leading to devastating clinical outcomes.
| Target Antigen/Peptide | HLA Restriction | Cross-Reactive Self-Protein | Cross-Reactive Peptide Sequence | Associated Toxicity | Reference |
|---|---|---|---|---|---|
| MAGE-A3 (EVDPIGHLY) | HLA-A01:01 | Titin | ESDPIVAQY | Cardiotoxicity | nih.govnih.govnih.gov |
| MAGE-A3 (KVAELVHFL) | HLA-A02:01 | MAGE-A12 (hypothesized) | KMAELVHFL | Neurotoxicity | nih.govnih.govfrontiersin.org |
| MAGE-A3 (KVAELVHFL) | HLA-A*02:01 | EPS8L2 (alternative hypothesis) | (undisclosed sequence) | Neurotoxicity | nih.govresearchgate.net |
To proactively identify potential off-target risks, in silico prediction models have become an integral part of preclinical assessment. These computational tools complement experimental screening by scanning the entire human proteome for peptides that could be recognized by a therapeutic TCR. nih.govfrontiersin.org
One strategy involves using algorithms like BLAST to identify peptides with sequence similarity to the target epitope. nih.gov Following this, predictive software such as NetMHC, IEDB, and NetCTLpan are employed to evaluate the binding affinity of these potential off-target peptides to the relevant HLA molecule and to predict the likelihood of the peptide being naturally processed and presented on the cell surface. frontiersin.org
Retrospective in silico analyses of the MAGE-A3 TCRs that caused clinical toxicities have validated the utility of these models. For the HLA-A01-restricted TCR, the Titin-derived peptide showed a predicted MHC binding affinity comparable to the MAGE-A3 target peptide. frontiersin.org Similarly, for the HLA-A02-restricted TCR, the off-target MAGE-A12 peptide was predicted to have an even higher binding affinity and a greater chance of being processed and presented than the intended MAGE-A3 peptide. frontiersin.org These findings demonstrate that in silico analysis can effectively flag high-risk off-target peptides, allowing for their specific experimental evaluation before a TCR is advanced to clinical trials. frontiersin.org This predictive screening is a crucial step in designing safer T-cell therapies.
| Comparison | Prediction Tool | Parameter | Intended Target (MAGE-A3) | Off-Target Peptide | Finding | Reference |
|---|---|---|---|---|---|---|
| MAGE-A3 vs. Titin (HLA-A01) | NetMHC4.0 / IEDB | MHC Binding Affinity Rank (%) | 0.01 / 0.12 | 0.01 / 0.17 (Titin) | Off-target peptide binding affinity was at the same level as the intended target. | frontiersin.org |
| MAGE-A3 vs. Titin (HLA-A01) | NetCTLpan | Processing/Presentation Score | 0.05 | 0.05 (Titin) | Off-target peptide had the same chance of being processed and presented. | frontiersin.org |
| MAGE-A3 vs. MAGE-A12 (HLA-A02) | NetMHC4.0 | MHC Binding Affinity Rank (%) | 0.03 | 0.01 (MAGE-A12) | Off-target peptide had a higher predicted binding affinity than the intended target. | frontiersin.org |
| MAGE-A3 vs. MAGE-A12 (HLA-A02) | NetCTLpan | Processing/Presentation Score | 0.01 | 0.2 (MAGE-A12) | Off-target peptide had a higher chance of being processed and presented. | frontiersin.org |
Advanced In Vitro Cellular Assays for Cross-Reactivity Screening
The specificity of T-cell receptors (TCRs) engineered to target the MAGE-A3 (114-122) epitope is paramount to avoid off-target toxicities. Advanced in vitro cellular assays are crucial for screening potential cross-reactivity against other self-peptides. These methods aim to identify and eliminate TCRs that could cause harm by recognizing similar peptide sequences on healthy tissues.
T2 cells are a valuable tool in this process. These cells lack endogenous TAP (transporter associated with antigen processing) function, resulting in poor presentation of self-peptides on their surface HLA molecules. This characteristic allows researchers to "pulse" the T2 cells with specific peptides of interest, including the MAGE-A3 (114-122) epitope and a library of similar self-peptides. By co-culturing engineered T-cells with these peptide-loaded T2 cells, scientists can assess T-cell activation and cytotoxicity against each specific peptide. A strong response to a self-peptide indicates a high risk of cross-reactivity. For instance, T2 binding assays have been used to screen the binding capability of predicted MAGE-A3 epitopes to MHC-I molecules. nih.gov
Artificial antigen-presenting cells (aAPCs) offer a more controlled and customizable platform for cross-reactivity screening. nih.gov These can be cell-based or acellular systems engineered to express specific HLA molecules and co-stimulatory signals. This allows for the precise presentation of a wide array of peptides to the engineered T-cells. Researchers can create libraries of peptides with sequences similar to MAGE-A3 (114-122) to test for off-target activation. This method provides a high-throughput and systematic way to evaluate the specificity of a TCR. nih.gov
Induced pluripotent stem cell (iPSC)-derived beating cardiomyocyte cultures represent a highly specialized and physiologically relevant model for assessing cardiotoxicity, a known risk with some MAGE-A3 targeted therapies. mdpi.comnih.govmdpi.comaxolbio.com Since fatal cardiac toxicity has been observed in clinical trials due to cross-reactivity with a peptide from the cardiac protein titin, which shares similarities with a MAGE-A3 epitope, testing against heart cells is critical. frontiersin.orgrcsb.org iPSC-derived cardiomyocytes can be generated from patient cells and exhibit the contractile and electrophysiological properties of native heart cells. mdpi.comphysiology.org By exposing these cultures to T-cells engineered to target MAGE-A3 (114-122), researchers can directly observe any cytotoxic effects on beating heart cells, providing a critical safety assessment before clinical application. mdpi.com For example, one study highlighted that while initial screening with undifferentiated cardiac cells showed no cross-reactivity, a more biologically relevant iPSC-derived myocyte culture revealed potent off-target activity. mdpi.com
Epigenetic Modulation of MAGE-A3 Expression for Enhanced Antigenicity
A significant challenge in targeting MAGE-A3 is its often low and heterogeneous expression in tumors, which allows cancer cells to evade immune recognition. Epigenetic modulation strategies aim to increase the expression of MAGE-A3 on tumor cells, thereby enhancing their visibility to the immune system. mdpi.comresearchgate.nettandfonline.comnih.gov
Effects of DNA Demethylating Agents (e.g., 5-azacitidine) on MAGE-A3 Transcription
DNA methylation is a key epigenetic mechanism that can silence gene expression. The promoter regions of MAGE genes are often hypermethylated in cancer cells, leading to transcriptional repression. aacrjournals.orgnih.gov DNA demethylating agents, such as 5-azacitidine (also known as azacitidine or 5AC) and its deoxy-analog, decitabine (B1684300) (5-aza-CdR), can reverse this silencing. tandfonline.comnih.govaacrjournals.orgnih.govnih.gov Studies have shown that treatment of various cancer cell lines with these agents can induce or upregulate the transcription of MAGE-A3. researchgate.nettandfonline.comnih.govnih.govnih.gov For example, research on multiple myeloma and lung cancer cells demonstrated de novo expression of MAGE-A3 RNA and protein after treatment with 5-azacitidine. researchgate.nettandfonline.comnih.govaacrjournals.org This increased expression can lead to enhanced recognition and killing of tumor cells by MAGE-A3-specific cytotoxic T lymphocytes (CTLs). researchgate.nettandfonline.comnih.govcancerindex.org
Influence of Histone Deacetylase Inhibitors (HDACi) on MAGE-A3 Gene Expression
Histone modification is another critical layer of epigenetic regulation. Histone deacetylation leads to a more condensed chromatin structure, making genes less accessible for transcription. Histone deacetylase inhibitors (HDACi), such as trichostatin A (TSA) and MGCD0103, can reverse this process, promoting a more open chromatin state and facilitating gene expression. aacrjournals.orgnih.govresearchgate.net While some studies have shown that HDACi alone may have a minimal effect on MAGE-A3 expression, their real power lies in combination with other agents. tandfonline.comnih.govnih.govresearchgate.net
Combination Strategies for Robust MAGE-A3 Upregulation
The most effective approach to increasing MAGE-A3 expression often involves the combination of DNA demethylating agents and HDAC inhibitors. aacrjournals.orgnih.govresearchgate.net Research has demonstrated a synergistic effect when cancer cells are treated with both types of drugs. aacrjournals.orgnih.govresearchgate.net For instance, sequential treatment of multiple myeloma cell lines with 5-azacitidine followed by the HDACi MGCD0103 resulted in enhanced MAGE-A3 gene and protein expression. tandfonline.comnih.govnih.gov This combined approach not only boosts the level of MAGE-A3 but also augments the recognition and lysis of tumor cells by MAGE-A3-specific CTLs. researchgate.nettandfonline.comnih.gov These findings suggest that combining epigenetic modulators with MAGE-A3 targeted immunotherapies could be a powerful strategy to overcome tumor escape due to low antigen expression. tandfonline.comnih.govashpublications.org
Development and Utilization of Preclinical Animal Models for Immunological Studies
To evaluate the efficacy and safety of immunotherapies targeting the human MAGE-A3 (114-122) epitope, it is essential to have relevant preclinical animal models that can mimic the human immune response.
HLA-Transgenic Mouse Models for Studying Human Epitope Presentation and T-Cell Responses
A major limitation of standard mouse models is that their major histocompatibility complex (MHC) molecules differ from human leukocyte antigen (HLA) molecules and therefore cannot present human-specific T-cell epitopes. To overcome this, researchers have developed HLA-transgenic mouse models. These mice are genetically engineered to express specific human HLA alleles, such as HLA-A*0201, which is a common allele in the human population and is known to present the MAGE-A3 (114-122) peptide. nih.govfrontiersin.orgaai.orgresearchgate.net
These HLA-transgenic mice can be immunized with the MAGE-A3 (114-122) peptide, allowing for the generation and study of human-like, high-avidity T-cell responses against this specific epitope. nih.govfrontiersin.orgaai.orgresearchgate.net Researchers can then isolate the T-cell receptors from these responding T-cells for potential use in TCR-engineered T-cell therapies. nih.govaai.orgresearchgate.net Furthermore, these models are invaluable for in vivo testing of MAGE-A3-targeted vaccines and adoptive T-cell therapies, providing insights into their anti-tumor efficacy and potential for off-target toxicities. frontiersin.orgcancerbiomed.org For example, studies have used HLA-A2 transgenic mice to generate and characterize MAGE-A3-specific CD8+ T-cell responses. cancerbiomed.org
Table of Research Findings on Epigenetic Modulation of MAGE-A3
| Agent(s) | Cell Type(s) | Key Findings | Reference(s) |
| 5-azacitidine (5AC) | Multiple Myeloma (MM) cell lines | Induced de novo expression of MAGE-A3 RNA and protein in MAGE-A3-negative cells. | researchgate.nettandfonline.comnih.gov |
| 5-aza-2'-deoxycytidine (5-aza-CdR) | Various cancer cell lines | Induced MAGE-A3 gene expression. | aacrjournals.orgnih.gov |
| Decitabine (DAC) | Esophageal squamous cell carcinoma (ESCC), Neuroblastoma | Increased MAGE-A3 expression, enhancing recognition by T-cells. | nih.govcancerindex.org |
| Histone Deacetylase Inhibitors (HDACi) (e.g., Trichostatin A, MGCD0103) | Multiple Myeloma, various cancer cell lines | Alone had minimal effect, but enhanced MAGE-A3 expression when combined with demethylating agents. | tandfonline.comnih.govaacrjournals.orgnih.govresearchgate.net |
| 5-azacitidine + MGCD0103 | Multiple Myeloma (MM) cell lines | Sequential treatment led to enhanced MAGE-A3 expression and augmented recognition by MAGE-A3-specific CTLs. | tandfonline.comnih.gov |
| 5-aza-CdR + Trichostatin A | Various cancer cell lines | Synergistically induced and activated MAGE-A3 gene expression. | aacrjournals.orgnih.gov |
Table of Preclinical Animal Model Utilization
| Model | Application | Key Findings | Reference(s) |
| HLA-A*0201 transgenic mice | Generation of high-avidity T-cell receptors (TCRs) against MAGE-A3 (114-122) | Successful generation of murine T-cell clones reactive to the human MAGE-A3 peptide. Isolated TCRs demonstrated antigen-specific reactivity. | nih.govaai.orgresearchgate.net |
| HLA-A2 transgenic mice | Evaluation of MAGE-A3 vaccine strategies | Immunization with a genetically modified Plasmodium sporozoite expressing MAGE-A3 induced robust MAGE-A3-specific CD8+ T-cell responses. | cancerbiomed.org |
| HLA-A2 transgenic mice | Study of T-cell responses to MAGE-A3 peptides | Vaccination with MAGE-A3 peptides generated T-cells with affinities sufficient to activate both CD4 and CD8 T-cells. | frontiersin.org |
Tumor Challenge Models to Evaluate Anti-Tumor Immunity and Immunotherapeutic Efficacy
Tumor challenge models are a cornerstone of preclinical cancer immunotherapy research. These in vivo experiments are designed to assess whether an immunotherapeutic agent can protect an animal from tumor development or inhibit the growth of an already established tumor. For MAGE-A3-targeted therapies, these models typically involve immunizing animals and then challenging them with tumor cells that express the MAGE-A3 antigen.
General Methodology
Findings from Preclinical Studies with Recombinant MAGE-A3 Protein
A pivotal study investigated the anti-tumor response induced by a recombinant MAGE-A3 (recMAGE-A3) protein combined with different immunostimulants in a mouse model. plos.org The combination of recMAGE-A3 with the adjuvant AS15 was found to be particularly effective at controlling the growth of MAGE-A3-expressing tumor cells. plos.org This immunotherapeutic approach was shown to induce a long-lasting and functional immune response capable of recognizing and eliminating these tumor cells. plos.orgnih.gov
The efficacy of the anti-MAGE-A3 response was also found to be dependent on the percentage of tumor cells that express the MAGE-A3 antigen. plos.orgnih.gov Furthermore, the study highlighted that repeated injections were necessary to maintain an effective anti-tumor response. nih.gov
The key mediators of the anti-tumor effect were identified through studies using knockout mice and cell-depletion models. It was demonstrated that CD4+ T cells and Natural Killer (NK) cells are the primary effectors in the anti-tumor response, with the cytokine Interferon-gamma (IFN-γ) playing a crucial role as a major effector molecule. plos.orgnih.gov This points towards a Th1-type immune response being critical for the vaccine's efficacy. plos.orgnih.gov
Another preclinical approach has involved the use of viral vectors to deliver the MAGE-A3 antigen. A study utilizing a replication-deficient adenoviral prime followed by a boost with the oncolytic Maraba MG1 rhabdovirus, both expressing human MAGE-A3, showed promising results in non-human primates. nih.gov This vaccination strategy induced a significant expansion of MAGE-A3-specific CD4+ and CD8+ T-cells, which persisted for several months. nih.gov
The tables below summarize representative findings from preclinical tumor challenge models using the full MAGE-A3 protein, which serve as a proxy for the evaluation of MAGE-A3-derived peptides.
Table 1: Efficacy of Recombinant MAGE-A3 with Adjuvant AS15 in a Mouse Tumor Challenge Model
| Metric | PBS Control Group | recMAGE-A3 + AS15 Group | Reference |
|---|---|---|---|
| Tumor Growth | Progressive tumor growth observed. | Tumor growth was effectively controlled. | plos.org |
| Tumor Rejection | No tumor rejection. | Efficient rejection of MAGE-A3-expressing tumor cells. | plos.orgnih.gov |
| Long-term Immunity | Not applicable. | Immune memory capable of eliminating tumor cells several months post-immunization. | plos.orgnih.gov |
Table 2: Key Immune Effectors in MAGE-A3 Mediated Anti-Tumor Response
| Immune Component | Role in Anti-Tumor Response | Reference |
|---|---|---|
| CD4+ T Cells | Main anti-tumor effector. | plos.orgnih.gov |
| NK Cells | Main anti-tumor effector. | plos.orgnih.gov |
| IFN-γ | Major effector molecule, indicative of a Th1-type response. | plos.orgnih.gov |
| CD8+ T Cells | While important in the broader anti-tumor response, CD4+ T cells and NK cells were identified as the main effectors in this specific model. | plos.orgnih.gov |
While these findings are specific to the full-length MAGE-A3 protein, they underscore the methodologies and endpoints that would be critical in evaluating the preclinical efficacy of a more targeted peptide vaccine like MAGE-A3 (114-122). Future studies focusing specifically on this peptide in similar tumor challenge models would be necessary to delineate its individual contribution to anti-tumor immunity.
Q & A
Q. Q1: What experimental methods are recommended to confirm the identity and purity of the MAGE-3 (114-122) peptide in preclinical studies?
To ensure accuracy, combine mass spectrometry (MS) for molecular weight verification and reverse-phase HPLC for purity assessment. MS confirms the peptide sequence via fragmentation patterns, while HPLC quantifies impurities using a C18 column (gradient: 5–60% acetonitrile in 0.1% trifluoroacetic acid over 30 minutes). Validate results against synthetic standards and report batch-to-batch variability using coefficient of variation (CV) thresholds (<5%) .
Q. Q2: How can researchers establish the structural stability of MAGE-3 (114-122) under varying experimental conditions?
Use circular dichroism (CD) spectroscopy to monitor secondary structure changes (e.g., α-helix, β-sheet) in response to pH (4–9), temperature (4–37°C), and buffer composition (e.g., PBS vs. Tris-HCl). Pair this with dynamic light scattering (DLS) to assess aggregation propensity. Stability thresholds should align with intended applications (e.g., in vitro T-cell assays require >90% monomeric peptide at 24 hours) .
Q. Q3: What in vitro assays are most suitable for evaluating the immunogenicity of MAGE-3 (114-122)?
- T-cell activation assays : Use HLA-A*02:01-restricted T-cell lines and measure IFN-γ release via ELISpot.
- MHC binding affinity : Employ competitive fluorescence polarization assays with labeled reference peptides.
- Dose-response curves : Optimize peptide concentrations (1–100 nM) to determine EC50 values. Include negative controls (e.g., irrelevant peptides) and validate with at least three biological replicates .
Advanced Research Questions
Q. Q4: How should researchers address contradictory data on MAGE-3 (114-122)-specific T-cell responses across different studies?
Contradictions often arise from heterogeneity in donor HLA profiles or assay sensitivity . Mitigate this by:
Standardizing protocols : Use identical T-cell expansion protocols (e.g., 10-day culture with IL-2/IL-7) and antigen-presenting cells (e.g., HLA-A*02:01-transfected K562 cells).
Statistical power : Include ≥15 donors per cohort to account for inter-individual variability.
Cross-validation : Compare results with orthogonal methods (e.g., tetramer staining vs. intracellular cytokine staining) .
Q. Q5: What strategies optimize the detection of low-abundance MAGE-3 (114-122)-specific T cells in tumor microenvironments?
- High-parameter flow cytometry : Use 12–15-color panels with markers like CD3, CD8, PD-1, and peptide-MHC tetramers.
- Single-cell RNA sequencing : Isolate tetramer-positive cells and analyze TCR clonality and exhaustion markers (e.g., TOX, LAG3).
- Spatial profiling : Apply multiplex immunofluorescence to map T-cell infiltration relative to tumor cells .
Q. Q6: How can computational models enhance the design of MAGE-3 (114-122)-based immunotherapies?
Integrate molecular dynamics simulations to predict peptide-MHC stability and machine learning algorithms (e.g., NetMHCpan 4.1) to rank TCR binding affinities. Validate predictions with in vitro binding assays and correlate with clinical response data from trials (e.g., NCT02366546). Highlight discrepancies between predicted and observed immunogenicity to refine models .
Q. Q7: What are the critical parameters for validating MAGE-3 (114-122) in murine models while avoiding off-target effects?
- Transgenic models : Use HLA-A*02:01-transgenic mice to mimic human immune recognition.
- Dosing regimen : Optimize peptide/adjuvant ratios (e.g., 50 µg peptide + 25 µg poly-ICLC) and route (subcutaneous vs. intradermal).
- Toxicity screening : Monitor organ-specific inflammation (e.g., liver enzymes, histopathology) and autoimmunity markers (e.g., anti-nuclear antibodies) .
Methodological Considerations
Q. Table 1: Key Techniques for MAGE-3 (114-122) Research Validation
Q. Q8: How to reconcile discrepancies between in vitro potency and in vivo efficacy of MAGE-3 (114-122) vaccines?
Discrepancies may stem from immune suppression mechanisms (e.g., Treg infiltration, PD-L1 upregulation). Address this by:
Combination therapies : Pair vaccines with checkpoint inhibitors (anti-PD-1/CTLA-4).
Biomarker stratification : Pre-screen patients for HLA-A*02:01 and tumor MAGE-3 expression (IHC ≥30%).
Pharmacodynamic monitoring : Track peripheral T-cell clonality via TCR sequencing pre/post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
